![molecular formula C17H17FN2O2S B5599072 1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5599072.png)
1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related fluorophenyl piperazinyl ethanones typically involves nucleophilic substitution reactions, condensation processes, or click chemistry approaches. For instance, the synthesis of related compounds has been achieved by reacting different benzaldehydes with 1-(4-piperazin-1-yl-phenyl)ethanone or 1-(2,5-dichloro-3-thienyl)-1-ethanone through Claisen-Schmidt condensation (Tomar et al., 2007). Another approach involves click chemistry, utilizing azido and alkyne precursors to synthesize complex molecules with high yield and specificity (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of a similar compound revealed a chair conformation for the piperazine ring, and the fluorophenyl ring displayed a specific dihedral angle with respect to the ethanone plane, indicating the influence of the fluorine atom on the overall molecular conformation (Zhang et al., 2011).
Chemical Reactions and Properties
The presence of the piperazine ring and the fluorophenyl group in the molecule's structure facilitates various chemical reactions, including nucleophilic substitutions and Michael addition reactions. Electrochemical methods have also been employed to synthesize arylthiobenzazoles by oxidation of similar compounds, demonstrating the versatility of these molecules in synthetic chemistry (Amani & Nematollahi, 2012).
properties
IUPAC Name |
1-[3-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12(21)13-4-5-15(14(18)11-13)19-6-8-20(9-7-19)17(22)16-3-2-10-23-16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKJIJQBBYGXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643396 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{3-Fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-ethanone |
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